molecular formula C16H19N3O6S B563271 Cefadroxil-d4 (Major) CAS No. 1426174-38-0

Cefadroxil-d4 (Major)

Número de catálogo: B563271
Número CAS: 1426174-38-0
Peso molecular: 385.427
Clave InChI: NBFNMSULHIODTC-AUTKPGNWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefadroxil-d4 (Major) is a deuterium-labeled isotopologue of the semi-synthetic cephalosporin antibiotic Cefadroxil. Its molecular formula is C₁₆H₁₃D₄N₃O₅S·CF₃COOH, with a molecular weight of 481.4 g/mol . The compound incorporates four deuterium atoms at specific positions (typically at methyl or aromatic groups), enhancing its stability in mass spectrometry (MS)-based analyses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cefadroxil-d4 (Major) involves the incorporation of deuterium atoms into the cefadroxil molecule. This can be achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Cefadroxil-d4 (Major) follows similar principles but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for research and analytical applications .

Análisis De Reacciones Químicas

Role in Analytical Chemistry

Cefadroxil-d4 serves as an internal standard in mass spectrometry (MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its isotopic stability. Its deuterium atoms create distinct mass shifts, enabling precise quantification of cefadroxil in complex matrices like plasma, cerebrospinal fluid (CSF), and brain extracellular fluid (ECF) .

Stability Under Physiological Conditions

Cefadroxil-d4 exhibits stability comparable to its non-deuterated counterpart, making it suitable for long-term pharmacokinetic studies. Over 90% of cefadroxil is excreted unchanged in urine, suggesting minimal metabolic transformation . Key stability-related findings include:

PropertyCefadroxil-d4Cefadroxil
Plasma half-life~1.61 hours (aligned with cefadroxil) 1.5 hours
Protein binding<30% 28.1%
Renal clearance2.51–3.57 mL/min (dose-dependent) Similar profile

Interaction with Transporters

Cefadroxil-d4 is a substrate for peptide transporter 2 (PEPT2), which influences its distribution in the brain. Studies in Pept2 knockout mice showed a 2-fold increase in CSF and brain ECF concentrations, highlighting PEPT2’s role in efflux . Co-administration with probenecid (an OAT inhibitor) increases renal clearance by 40%, indicating competitive inhibition of tubular reabsorption .

Pharmacokinetic Modeling

A two-compartment model with first-order absorption and lag time (Tlag=0.58T_{\text{lag}}=0.58 hours) best describes cefadroxil-d4’s pharmacokinetics. Key parameters include:

ParameterValue
Absorption rate (KaK_a)0.49 1/hour
Volume of distribution22.57 L
Clearance (CL/F)17.78 L/hour

Toxicological Considerations

Cefadroxil-d4 shares the adverse effect profile of cefadroxil, including risks of hypersensitivity (e.g., Stevens-Johnson syndrome) and antibiotic-associated diarrhea . No deuterium-specific toxicity has been reported.

Synthetic and Industrial Relevance

Cefadroxil-d4 is synthesized via isotopic exchange or deuterated precursor routes. Its production adheres to Good Manufacturing Practice (GMP) standards, with purity >98% .

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

Cefadroxil-d4 serves as a reference standard in analytical chemistry. Its deuterium labeling enables researchers to quantify and identify cefadroxil in complex biological matrices with improved accuracy. This is particularly useful in:

  • Mass Spectrometry : The compound enhances the sensitivity and specificity of mass spectrometric analyses.
  • Chromatography : Used as an internal standard in high-performance liquid chromatography (HPLC) to improve the reliability of quantification methods.

Pharmacokinetics and Metabolism Studies

In pharmacological research, Cefadroxil-d4 is employed to study the metabolism and pharmacokinetics of cefadroxil. Key applications include:

  • Metabolic Pathway Elucidation : Understanding how cefadroxil is metabolized in biological systems helps in predicting its behavior and efficacy.
  • Bioavailability Studies : Investigating how food and other substances affect the absorption and distribution of cefadroxil in the body.

Clinical Research

Cefadroxil-d4 is significant in clinical studies aimed at evaluating the efficacy and safety of cefadroxil for treating bacterial infections. Its applications include:

  • Clinical Trials : Monitoring drug levels in patients to assess therapeutic outcomes.
  • Safety Assessments : Evaluating the potential side effects and interactions with other medications.

Pharmaceutical Development

In pharmaceutical formulations, Cefadroxil-d4 plays a crucial role in:

  • Quality Control : Ensuring consistency and quality in cefadroxil-containing products through comparative analysis with standard formulations.
  • Formulation Development : Assisting in the design of new drug delivery systems that improve the stability and efficacy of cefadroxil.

Biomedical Research

Recent studies have explored the potential biomedical applications of Cefadroxil-d4, particularly its metal complexes. Research indicates that cefadroxil can form complexes with metal ions, which may enhance its therapeutic properties:

  • Antimicrobial Activity : Cefadroxil-based metal complexes have shown promising antibacterial activity against various pathogens, including Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .
  • Anticancer Properties : Some studies suggest that these complexes may exhibit anticancer activity, particularly against human cancer cell lines .

Comparative Analysis with Other Antibiotics

Cefadroxil-d4 is often compared with other first-generation cephalosporins like cephalexin and cephradine. Its unique properties, such as longer serum half-life and reduced food interaction effects, make it a suitable candidate for specific research applications .

Table 1: Comparison of Cefadroxil-d4 with Other Cephalosporins

PropertyCefadroxil-d4CephalexinCephradine
Serum Half-LifeLongerShorterShorter
Food InteractionLess affectedMore affectedMore affected
Analytical PrecisionHighModerateModerate
Antibacterial SpectrumBroadBroadNarrow

Table 2: Antimicrobial Activity of Cefadroxil-based Metal Complexes

Complex TypePathogenActivity Level
Palladium ComplexEscherichia coliSignificant
Palladium ComplexKlebsiella pneumoniaeSignificant
Palladium ComplexPseudomonas aeruginosaModerate

Mecanismo De Acción

Cefadroxil-d4 (Major) is similar to other cephalosporin antibiotics such as cephalexin and cephradine. it has unique properties due to the presence of deuterium atoms, which enhance its stability and allow for more precise analytical measurements. Compared to cephalexin and cephradine, Cefadroxil-d4 (Major) exhibits a longer serum half-life and is less affected by food intake, making it more suitable for certain research applications .

Comparación Con Compuestos Similares

Key Properties:

  • Applications : Primarily used as an internal standard for quantifying unlabeled Cefadroxil in pharmacokinetic studies, particularly in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), methanol, and water .
  • Storage : Stable at -20°C , requiring protection from repeated freeze-thaw cycles .
  • Purity : >99% purity, validated for analytical reproducibility .

Structural and Functional Comparison

Table 1: Key Attributes of Cefadroxil-d4 (Major) and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Purity Application Key Features
Cefadroxil-d4 (Major) C₁₆H₁₃D₄N₃O₅S·CF₃COOH 481.4 >99% LC-MS/MS internal standard Deuterated for isotopic tracing
Cefadroxil C₁₆H₁₇N₃O₅S 363.4 >99% Therapeutic antibiotic Broad-spectrum activity
Cefaclor-d5 C₁₅H₁₀D₅ClN₃O₄S 385.8 >98% Internal standard for Cefaclor Deuterated, MS-compatible
Cefadroxil-d4 Trifluoroacetate C₁₆H₁₃D₄N₃O₅S·CF₃COOH 481.4 >98% Analytical standard Salt form enhances solubility
Cephalexin C₁₆H₁₇N₃O₄S 347.4 >98% Therapeutic antibiotic First-generation cephalosporin

Analytical Performance

  • Cefadroxil-d4 (Major) :
    • Used to calibrate microdialysis probes in pharmacokinetic studies, enabling precise measurement of unbound drug concentrations in brain extracellular fluid (ECF) and blood .
    • Retention time in LC-MS/MS: 6.7 minutes (matching unlabeled Cefadroxil), with MRM transitions at m/z 368.0→212.0 .
  • Cefaclor-d5 :
    • MRM transitions at m/z 385→174 , optimized for quantifying Cefaclor in plasma .

Pharmacokinetic and Pharmacodynamic Differences

  • Cefadroxil-d4 (Major) :
    • Lacks therapeutic activity; used solely for analytical calibration .
    • Demonstrates identical physicochemical behavior to unlabeled Cefadroxil in chromatographic separations, ensuring accurate quantitation .
  • Cefadroxil :
    • Bioavailability: ~90% (oral), with peak plasma concentrations achieved in 1–2 hours .
    • Efficacy: Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and some Gram-negative pathogens .

Deuterated vs. Non-Deuterated Compounds

Parameter Cefadroxil-d4 (Major) Cefadroxil
Isotopic Labeling 4 deuterium atoms None
Mass Spectrometry Distinct m/z for quantification Native mass used for detection
Stability Enhanced against metabolic degradation Subject to enzymatic breakdown
Cost Higher due to synthesis complexity Lower (bulk production)

Role in Brain Distribution Studies

  • Cefadroxil-d4 (Major) was critical in a microdialysis study to assess the impact of PEPT2 transporters on Cefadroxil distribution in mouse brain. Results showed 1.5-fold higher brain ECF concentrations in PEPT2-knockout mice .
  • In rat models, co-administration with probenecid (an organic anion transporter inhibitor) increased unbound Cefadroxil concentrations in cerebrospinal fluid (CSF) by 2.3-fold , highlighting transporter-mediated clearance .

Comparative Stability in Biofluids

  • Brain Slice Uptake : Demonstrated linear uptake kinetics in vitro, validating its use for calibrating extracellular drug levels .

Actividad Biológica

Cefadroxil-d4 (Major) is a deuterated form of the antibiotic cefadroxil, which belongs to the first generation of cephalosporins. This compound is utilized primarily in pharmacokinetic studies due to its unique isotopic labeling, which allows for precise tracking in biological systems. This article explores the biological activity of Cefadroxil-d4, focusing on its pharmacokinetics, metabolism, transport mechanisms, and therapeutic applications.

Cefadroxil-d4 is synthesized by replacing specific hydrogen atoms in the cefadroxil molecule with deuterium atoms. This process enhances the stability of the compound and improves analytical measurement accuracy. The synthesis typically involves deuterated reagents and solvents under controlled conditions to ensure selective incorporation of deuterium atoms .

Absorption and Distribution

Cefadroxil-d4 exhibits a longer serum half-life compared to its non-deuterated counterpart, making it advantageous for pharmacokinetic studies. Studies indicate that it is less affected by food intake, which can influence absorption rates in clinical settings .

Table 1: Pharmacokinetic Parameters of Cefadroxil-d4

ParameterValue
Serum Half-LifeLonger than cefadroxil
BioavailabilityHigh (due to PEPT1 transport)
Volume of DistributionVariable based on transport mechanisms

The compound is a substrate for various membrane transporters, including peptide transporter 2 (PEPT2), which plays a significant role in its distribution across biological barriers such as the blood-brain barrier (BBB) .

Metabolism

Cefadroxil-d4 undergoes metabolic processes similar to those of cefadroxil, primarily involving hepatic metabolism through cytochrome P450 enzymes. The presence of deuterium alters metabolic pathways slightly, allowing for more accurate tracking of metabolic rates and pathways in vivo .

As a beta-lactam antibiotic, Cefadroxil-d4 exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The deuteration does not significantly alter its mechanism but enhances stability against hydrolysis, leading to prolonged activity in systemic circulation .

Transport Mechanisms

Research indicates that cefadroxil-d4's distribution is significantly influenced by transporters such as PEPT2 and organic anion transporters (OATs). Inhibition studies have shown that blocking these transporters can lead to increased concentrations of cefadroxil-d4 in cerebrospinal fluid (CSF) and extracellular fluid (ECF) .

Table 2: Transport Mechanisms Involved with Cefadroxil-d4

Transporter TypeRole in Distribution
PEPT2Influx into brain cells
OATsEfflux at BBB
MRP3/MRP4Basolateral transport from enterocytes

Study on Brain Distribution

A microdialysis study demonstrated that cefadroxil-d4 could effectively penetrate the BBB when administered intravenously. The study highlighted how PEPT2-mediated transport significantly increased cefadroxil levels in brain ECF compared to control groups without transporter inhibition .

Clinical Applications

Cefadroxil-d4 has been used as a reference standard in various studies aimed at understanding drug-drug interactions and pharmacokinetics of cephalosporins. For instance, one study assessed the impact of co-administering probenecid on cefadroxil distribution, revealing significant alterations in pharmacokinetic profiles due to transporter interactions .

Q & A

Basic Research Questions

Q. How can researchers formulate a rigorous research question for pharmacokinetic studies involving Cefadroxil-d4 (Major)?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define variables (e.g., deuterated vs. non-deuterated pharmacokinetics) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality. Explicitly state independent variables (e.g., dosing regimens) and dependent variables (e.g., metabolic stability). Incorporate organism models (e.g., murine) and chemical specificity (e.g., isotopic purity) in the question .

Q. What experimental methodologies are optimal for quantifying Cefadroxil-d4 (Major) in biological matrices?

  • Methodological Answer : Implement LC-MS/MS with isotopic dilution techniques to distinguish Cefadroxil-d4 from endogenous analogs. Validate methods using parameters like linearity (1–1000 ng/mL), precision (<15% RSD), and recovery rates (>80%). Include internal standards (e.g., Cefadroxil-d8) to correct for matrix effects .

Q. How should researchers address ethical considerations in human trials involving deuterated compounds like Cefadroxil-d4 (Major)?

  • Methodological Answer : Follow IRB protocols for informed consent, emphasizing isotopic safety and data anonymization. Document storage conditions (e.g., −80°C for plasma samples) and compliance with GDPR or HIPAA for data protection. Reference guidelines from regulatory bodies (e.g., EMA, FDA) in the ethics application .

Advanced Research Questions

Q. How can isotopic interference be minimized in assays measuring Cefadroxil-d4 (Major) alongside non-deuterated analogs?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to resolve near-isobaric ions. Optimize chromatographic separation (e.g., HILIC columns) to reduce co-elution. Validate with matrix-matched calibration curves and spike-recovery experiments in target tissues (e.g., liver homogenates) .

Q. What strategies resolve contradictions between in vitro stability data and in vivo pharmacokinetic profiles of Cefadroxil-d4 (Major)?

  • Methodological Answer : Conduct replicate studies under controlled physiological conditions (pH, temperature). Use compartmental modeling (e.g., non-linear mixed-effects models) to account for interspecies variability. Cross-validate with microsampling techniques (e.g., dried blood spots) to reduce sampling artifacts .

Q. How can researchers integrate metabolomic data with pharmacokinetic studies of Cefadroxil-d4 (Major) for comprehensive analysis?

  • Methodological Answer : Apply multi-omics workflows combining LC-MS-based metabolomics and PK modeling. Use software tools (e.g., Skyline, XCMS) for peak alignment and statistical analysis (ANOVA, PCA). Corrogate metabolite identification (e.g., β-lactam cleavage products) with hepatic clearance rates .

Q. Data Management & Analysis

Q. What statistical methods are appropriate for analyzing dose-response relationships in Cefadroxil-d4 (Major) studies?

  • Methodological Answer : Employ non-linear regression (e.g., Hill equation) for EC50/IC50 calculations. Use bootstrap resampling (1000 iterations) to estimate confidence intervals. For longitudinal data, apply mixed-effects models with time as a random effect .

Q. How should researchers handle missing data points in long-term stability studies of Cefadroxil-d4 (Major)?

  • Methodological Answer : Apply multiple imputation (e.g., MICE algorithm) for non-random missingness. Validate imputed datasets against complete-case analysis. Document degradation kinetics using Arrhenius equations to predict shelf-life under varying storage conditions .

Q. Manuscript Preparation

Q. How to structure the Methods section for studies involving deuterated compounds to ensure reproducibility?

  • Methodological Answer : Detail isotopic purity (e.g., ≥98% d4), synthesis protocols (e.g., hydrogen-deuterium exchange conditions), and analytical validation (e.g., NMR/HRMS spectra). Provide vendor information (e.g., Sigma-Aldrich, CAS numbers) and storage conditions (−20°C in amber vials) .

Q. What are best practices for presenting conflicting data in publications on Cefadroxil-d4 (Major)?

  • Methodological Answer : Use Bland-Altman plots or forest plots to visualize discrepancies. Discuss potential confounders (e.g., batch variability in deuterated synthesis) in the Limitations section. Reference prior studies with similar contradictions and propose replication frameworks .

Q. Ethical & Regulatory Compliance

Q. How to ensure compliance with Good Laboratory Practice (GLP) in Cefadroxil-d4 (Major) preclinical studies?

  • Methodological Answer : Implement audit trails for raw data (e.g., chromatograms, calibration logs). Document deviations from protocols (e.g., power outages affecting freezer temperatures) and corrective actions. Use certified reference materials (e.g., NIST-traceable standards) for calibration .

Propiedades

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFNMSULHIODTC-AUTKPGNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.